molecular formula C17H16N2O B1326707 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899364-25-1

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1326707
CAS No.: 899364-25-1
M. Wt: 264.32 g/mol
InChI Key: FCALNOGKVNVKRU-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is an organic compound belonging to the class of imidazo[1,2-a]pyridines This compound is characterized by a fused ring system that includes both an imidazole and a pyridine ring, with additional functional groups such as an ethyl group on the phenyl ring and a formyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde. . The final step involves the formylation of the pyridine ring, which can be achieved using Vilsmeier-Haack reaction conditions, employing DMF and POCl3 as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-nitroaldehyde.

Scientific Research Applications

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the formyl group allows for potential covalent interactions with nucleophilic sites in proteins, leading to alterations in their function.

Comparison with Similar Compounds

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the ethyl and methyl substituents, which may affect its reactivity and biological activity.

    2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-5-7-14(8-6-13)17-15(11-20)19-10-12(2)4-9-16(19)18-17/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALNOGKVNVKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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